

In-Depth Technical Guide: Structure and Characterization of Hexa-O-acetylmaltal[1]

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Compound of Interest

Compound Name: Hexa-O-acetylmaltal

CAS No.: 67314-34-5

Cat. No.: B1333626

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Executive Summary

Hexa-O-acetylmaltal (also known as hexa-O-acetyl-D-maltal) is a pivotal disaccharide glycal used extensively as a glycosyl donor in the synthesis of complex oligosaccharides and natural products.[1][2][3] Its structure combines a reducing-end glucal moiety (1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol) linked via an

-(1 \rightarrow 4) glycosidic bond to a fully acetylated D-glucopyranose unit.[1]

This guide details the molecular architecture, spectroscopic signature, and synthetic logic of **hexa-O-acetylmaltal**. [1] It is designed for researchers requiring a definitive structural reference to support drug development and carbohydrate engineering workflows.[1]

Molecular Architecture

Chemical Identity[1]

- IUPAC Name: 1,5-Anhydro-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl)-D-arabino-hex-1-enitol diacetate[1][2][4]

- CAS Number: 67314-34-5[1][2][3][4][5]
- Molecular Formula:
[1][2][3][4][6]
- Molecular Weight: 560.50 g/mol [1]
- SMILES: CC(=O)OC[C@H]1O=C(CO[C@@H]2COC(C)=O)=O)[C@@H]1OC(C)=O

Structural Connectivity & Stereochemistry

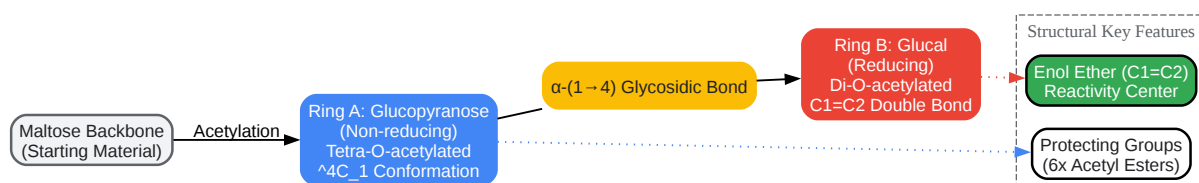
The molecule is a disaccharide enol ether. Its reactivity and physical properties are dictated by two distinct ring systems:

- Ring A (Non-reducing end): A 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl unit.[1][2][4][7] This ring adopts a rigid chair conformation, maintaining the standard stereochemistry of D-glucose.[1] The anomeric linkage is
, confirmed by the axial orientation of the glycosidic bond at C1'.
- Ring B (Reducing end): A 3,6-di-O-acetyl-D-glucal unit.[1] Unlike the glucose chair, this ring is distorted into a half-chair conformation (or
) due to the planarity imposed by the C1=C2 double bond.[1] This enol ether functionality is the site of "glycal assembly" reactions (e.g., electrophilic addition, Ferrier rearrangement).

Visualization of Connectivity

The following diagram illustrates the connectivity, highlighting the critical

-(1\$to\$4) linkage and the reactive enol ether double bond.[1]



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Caption: Structural logic of **Hexa-O-acetylmaltal**, connecting the stable glucose chair (Ring A) to the reactive glucal half-chair (Ring B).

Spectroscopic Characterization

Accurate identification of **Hexa-O-acetylmaltal** relies on distinguishing the vinyl protons of the glucal ring from the anomeric proton of the glucose ring.

Proton NMR (NMR) Signature

The spectrum is characterized by the deshielded enolic proton at C1 and the vinyl proton at C2.

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity	Coupling (, Hz)	Structural Insight
H-1	Vinyl Ether	6.35 - 6.45	dd		Diagnostic of glycal double bond (deshielded). [1]
H-1'	Anomeric (Ring A)	5.40 - 5.45	d		Confirms -configuration of the glucose unit. [1]
H-2	Vinyl	4.70 - 4.85	dd/ddd		Upfield from H-1; typical for C2 vinyl protons.[1]
H-3	Allylic	5.30 - 5.40	m	-	Allylic oxygenation shifts this downfield.[1]
-OAc	Acetyl Methyls	2.00 - 2.15	6x Singlets	-	Six distinct or overlapping singlets integrating to 18H.[1]

Carbon NMR (NMR) Signature

- C-1 (Enol Carbon):

ppm.[1] The most downfield signal (excluding carbonyls).[1]

- C-2 (Vinyl Carbon):

ppm.[1]

- C-1' (Anomeric Carbon):

ppm.[1]

- Carbonyls (C=O): Cluster at

ppm.[1]

Synthetic Origin & Protocol

Understanding the synthesis is crucial for troubleshooting impurities (e.g., unreacted bromide or hydrolysis products).[1] The standard route utilizes the Fischer-Zach reduction of acetobromomaltose.[1]

Synthetic Pathway Logic

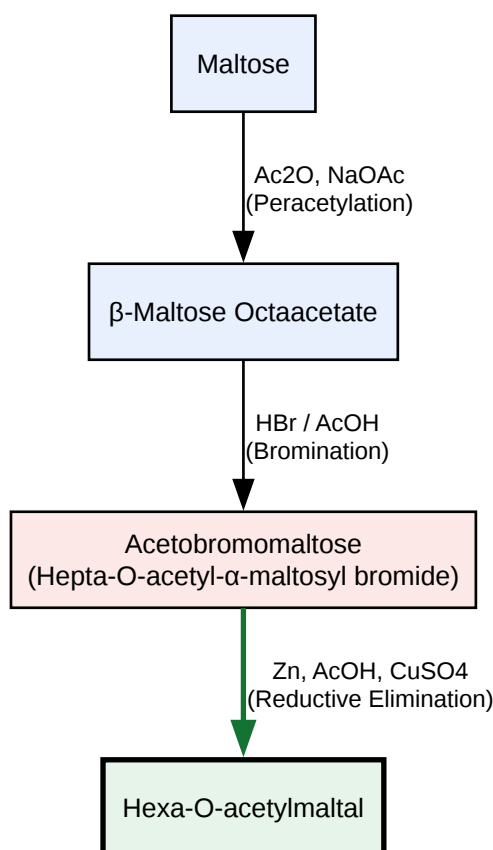
- Peracetylation: Maltose is converted to

-maltose octaacetate.[1]

- Bromination: Treatment with HBr/AcOH generates acetobromomaltose (

-bromide, thermodynamically favored).[1]

- Reductive Elimination: Zinc dust in acetic acid effects a reductive elimination of the C1-bromide and C2-acetate to form the C1=C2 double bond.[1]



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Caption: Step-wise synthesis of **Hexa-O-acetylmaltal** via the Fischer-Zach reduction method. [1]

Detailed Experimental Protocol (Self-Validating)

Target: Synthesis of **Hexa-O-acetylmaltal** from Acetobromomaltose.

Reagents:

- Acetobromomaltose (freshly prepared or commercial): 10.0 g[1]
- Zinc dust (activated): 10.0 g[1]
- Sodium acetate (anhydrous): 5.0 g[1][8]
- Acetic acid / Water (1:1 v/v): 100 mL

- Catalyst:

(1 mL of saturated solution)

Procedure:

- Activation: Suspend zinc dust in the acetic acid/water mixture at 0°C. Add the copper sulfate solution to create a Zn-Cu couple (indicated by a color change to black/dark gray).
- Addition: Add sodium acetate, followed by the portion-wise addition of acetobromomaltose over 30 minutes. Control Point: Maintain temperature < 5°C to prevent hydrolysis of the bromide.
- Reaction: Stir vigorously for 2-3 hours at 0°C -> RT.
 - Validation: Monitor by TLC (Silica gel, 1:1 EtOAc/Hexane).[1] The starting bromide () should disappear, replaced by the glycal (, stains brown with /heat).[1]
- Workup: Filter off the zinc residues.[1] Dilute the filtrate with cold water (200 mL) and extract with Dichloromethane (mL).[1]
- Purification: Wash organic layer with saturated (until neutral), water, and brine. Dry over and concentrate in vacuo.
- Crystallization: Recrystallize from Ethanol/Hexane to yield white crystals.

Reactivity Profile

The structure of **Hexa-O-acetylmalta** dictates its utility in "glycal assembly" strategies.[1]

Ferrier Rearrangement

In the presence of a Lewis acid (

) and a nucleophile (ROH), the C3-acetoxy group is eliminated, forming an allylic oxocarbenium ion.[1] The nucleophile attacks at C1, resulting in a 2,3-unsaturated glycoside (pseudoglycal).

[1] This preserves the disaccharide nature while activating the reducing end.

Epoxidation (Danishefsky)

Reaction with dimethyldioxirane (DMDO) yields the 1,2-anhydro sugar (epoxide).[1] This intermediate allows for the synthesis of 2-deoxy-glycosides or 1,2-trans-glycosides via nucleophilic ring opening.[1]

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